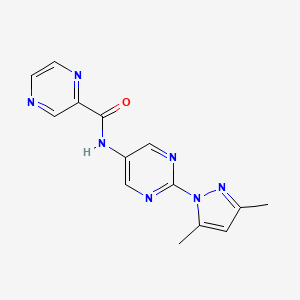

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N7O and its molecular weight is 295.306. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular potential against mycobacterium tuberculosis strain .

Mode of Action

It is suggested that the compound may interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

It is known that pyrazole-containing compounds, which include this compound, are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Pharmacokinetics

It is known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

It is suggested that the compound may exhibit potent in vitro antipromastigote activity .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many compounds .

Activité Biologique

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrazole and Pyrimidine Rings : These heterocycles are known for their diverse biological activities.

- Carboxamide Group : This functional group enhances the compound's solubility and interaction with biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H13N5O |

| Molecular Weight | 241.28 g/mol |

| CAS Number | 1421459-61-1 |

This compound has been investigated for its interactions with various biological targets:

- mTORC1 Inhibition : Similar compounds have shown the ability to reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .

- Autophagy Modulation : The compound may disrupt autophagic flux, which is critical in cancer cell survival under metabolic stress .

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example:

- In Vitro Studies : Compounds derived from pyrazole and pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MIA PaCa-2 and A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-pyrazol) | MIA PaCa-2 | 0.95 |

| Ethyl derivatives | A549 | 26 |

| Pyrazole carboxamide derivatives | HepG2 | 0.067 |

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound. Variations in the pyrazole and pyrimidine moieties can significantly affect potency and selectivity towards specific targets. For instance:

- Dimethyl Substitution : The presence of 3,5-dimethyl groups enhances binding affinity to target proteins compared to unsubstituted analogs .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Autophagy Modulators : A series of pyrazole derivatives were tested for their ability to modulate autophagy pathways in cancer cells, revealing that certain modifications led to enhanced antiproliferative effects .

- Cytotoxicity Assessment : Research involving pyrazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has been investigated for its ability to inhibit specific cancer cell lines. For instance, it has shown promising results in inhibiting the growth of non-small cell lung cancer cells through modulation of signaling pathways associated with cell proliferation and apoptosis .

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the coupling of pyrazole and pyrimidine derivatives. The structural diversity allows for the exploration of numerous derivatives that may enhance biological activity or selectivity against specific targets.

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyrazole ring + Acetamide | Antitumor properties |

| Compound B | Methylated Pyrazole + Pyridine | Anti-inflammatory |

| Compound C | Dimethylpyrazole + Phenyl group | CNS activity modulation |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

4.1 Study on Lung Cancer

In a preclinical study involving human lung cancer cell lines, this compound demonstrated significant tumor growth inhibition at concentrations as low as 0.005 µM, indicating its potential as a lead compound for further development .

4.2 Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of this compound showed that it effectively reduced TNF-alpha levels in macrophage cultures, suggesting a mechanism for mitigating inflammatory responses in autoimmune diseases .

Analyse Des Réactions Chimiques

Pyrazole-Pyrimidine Core Formation

The pyrazole-pyrimidine scaffold is typically synthesized via Suzuki–Miyaura coupling or Buchwald–Hartwig amination :

-

Suzuki coupling : A 3,5-dimethylpyrazole boronic ester reacts with a halogenated pyrimidine (e.g., 2-chloro-5-iodopyrimidine) using PdCl₂(dppf)·DCM as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/ethanol/water solvent system. Yields range from 59–69% .

-

Pyrazole alkylation : Methylation of the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/DMF) .

Pyrazine Carboxamide Attachment

The pyrazine-2-carboxamide group is introduced via amide coupling or direct aminolysis :

-

Buchwald–Hartwig amination : A halogenated pyrimidine intermediate reacts with pyrazine-2-carboxamide using Pd₂(dba)₃ and Xantphos as ligands, yielding 26–47% .

-

Carbodiimide-mediated coupling : Pyrazine-2-carboxylic acid is activated with EDC/HOBt and coupled to the amine-functionalized pyrimidine intermediate .

Functionalization Reactions

The compound undergoes diverse transformations at its pyrazole, pyrimidine, and pyrazine subunits:

Pyrazole Ring Modifications

-

Electrophilic substitution : The 3,5-dimethyl groups on the pyrazole direct electrophilic attacks (e.g., nitration, halogenation) to the C4 position under acidic conditions .

-

N-Alkylation : The pyrazole nitrogen reacts with alkyl halides or benzyl bromides in DMF with NaH as a base .

Pyrimidine and Pyrazine Reactivity

-

Nucleophilic aromatic substitution : Chlorine at the pyrimidine C5 position is displaced by amines or alkoxides in polar aprotic solvents (e.g., DMSO, 100°C) .

-

C–H Activation : Pd-catalyzed arylation at pyrimidine C6 occurs in hexafluoroisopropanol (HFIP) with aryl iodides, achieving 60–85% yields .

-

Hydrolysis : The pyrazine carboxamide hydrolyzes to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions .

Stability and Degradation Pathways

-

Thermal stability : Decomposes above 250°C, with pyrolysis generating CO₂ and NH₃ from the carboxamide group.

-

Photodegradation : UV exposure induces cleavage of the pyrazole-pyrimidine bond, forming 3,5-dimethylpyrazole and pyrimidine-5-carboxylic acid derivatives .

-

Oxidative stability : Resists oxidation by common agents (e.g., H₂O₂) but reacts with mCPBA at the pyrazine nitrogen, forming N-oxide derivatives .

Key Reaction Data Table

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O/c1-9-5-10(2)21(20-9)14-17-6-11(7-18-14)19-13(22)12-8-15-3-4-16-12/h3-8H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACQYVMEOZEDMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.